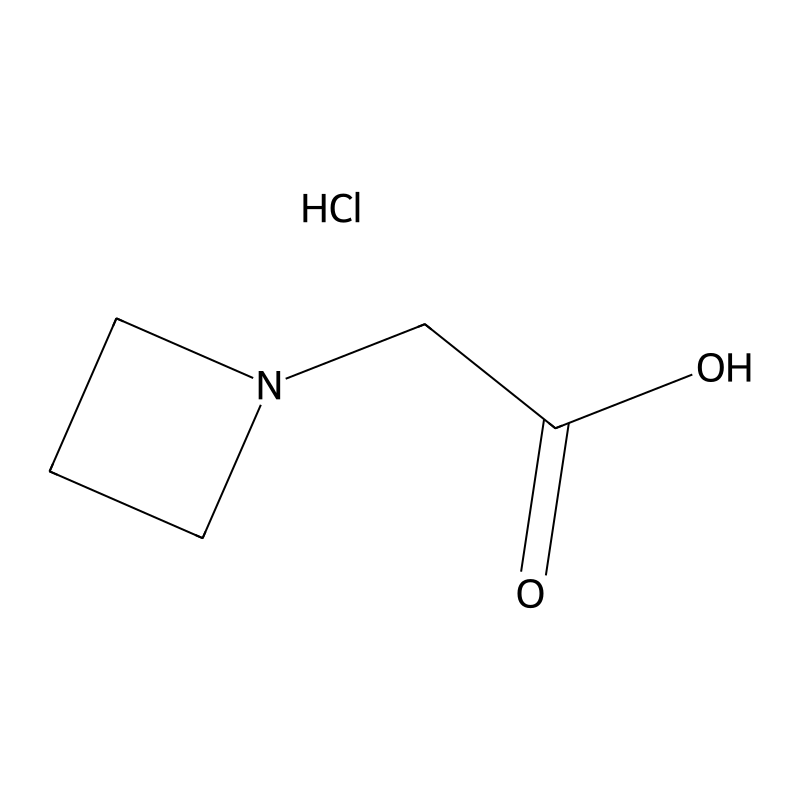

2-(Azetidin-1-yl)acetic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Azetidin-1-yl Moiety

The presence of the azetidin-1-yl ring system indicates potential for research related to cyclic amines. Azetidines are known for their structural similarity to certain amino acids and can be involved in protein-protein interactions []. This suggests 2-(Azetidin-1-yl)acetic acid hydrochloride could be a candidate for studies on protein function or development of peptidomimetics (molecules that mimic peptides).

Acetic Acid Moiety

The acetic acid group introduces a carboxylic acid functionality, which can participate in various biological processes. Carboxylic acids can be involved in enzyme catalysis, formation of ionic bonds, and pH regulation []. In the context of 2-(Azetidin-1-yl)acetic acid hydrochloride, the carboxylic acid might contribute to binding with specific enzymes or receptors.

Hydrochloride Salt

The hydrochloride salt form implies the molecule carries a positive charge. This can influence solubility and interaction with biological membranes. The presence of the chloride ion might be necessary for the molecule to reach its target site within a cell.

Overall Potential:

Based on the combination of these functional groups, 2-(Azetidin-1-yl)acetic acid hydrochloride could be a candidate for research in several areas, including:

- Medchem (Medicinal Chemistry): Investigating its potential as a lead molecule for drug discovery due to the presence of the azetidin-1-yl ring and carboxylic acid, which are common features in bioactive molecules.

- Chemical Biology: Studying its interaction with proteins or enzymes due to the potential for hydrogen bonding and ionic interactions with the carboxylic acid group.

2-(Azetidin-1-yl)acetic acid hydrochloride is an amino acid derivative with the molecular formula and a molecular weight of 151.59 g/mol. This compound is characterized by its azetidine ring structure, which contributes to its unique properties. It is commonly utilized in medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. The compound is classified as an irritant according to the United Nations GHS hazard classification, indicating that appropriate safety measures should be taken when handling it.

The reactivity of 2-(Azetidin-1-yl)acetic acid hydrochloride primarily involves nucleophilic substitution and acid-base reactions due to the presence of both the carboxylic acid and the amine functional groups. The azetidine ring can participate in various cyclization reactions, which may lead to the formation of more complex structures or derivatives. Specific reaction pathways and mechanisms can be explored through synthetic chemistry studies, often focusing on its utility as a building block in drug development.

The synthesis of 2-(Azetidin-1-yl)acetic acid hydrochloride can be achieved through various methods, including:

- One-Step Synthesis: Utilizing established synthetic routes that allow for the direct formation of the compound from readily available precursors.

- Retrosynthesis Analysis: Employing advanced chemical synthesis planning tools that utilize databases like PISTACHIO and REAXYS to predict feasible synthetic routes based on existing literature and chemical knowledge.

These methods emphasize efficiency and yield, making them suitable for both laboratory research and larger-scale pharmaceutical production.

2-(Azetidin-1-yl)acetic acid hydrochloride finds applications in:

- Medicinal Chemistry: As a precursor or building block in the synthesis of novel pharmaceuticals.

- Research: Used in biological studies to investigate new therapeutic pathways or drug interactions.

- Chemical Biology: Potentially employed in studies related to amino acid metabolism and neurobiology.

Interaction studies involving 2-(Azetidin-1-yl)acetic acid hydrochloride focus on its binding affinity with various biological targets, including receptors and enzymes relevant to neurological function. Such studies are crucial for understanding how this compound may influence biological pathways and contribute to therapeutic outcomes.

Several compounds exhibit structural or functional similarities to 2-(Azetidin-1-yl)acetic acid hydrochloride. Notable examples include:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| L-Proline | Amino Acid | Natural amino acid; involved in protein synthesis. |

| Pyrrolidine-2-carboxylic acid | Cyclic Amino Acid | Similar ring structure; potential neuroactive properties. |

| 4-Amino-1-butanol | Aliphatic Amino Alcohol | Involved in neurotransmitter synthesis; broader applications in neuropharmacology. |

The uniqueness of 2-(Azetidin-1-yl)acetic acid hydrochloride lies in its specific azetidine framework, which may confer distinct pharmacological properties compared to these similar compounds. Its potential as a research tool and therapeutic agent continues to be explored within the fields of medicinal chemistry and pharmacology.

Nucleophilic substitution strategies represent the most established approach for constructing azetidine rings, particularly through intramolecular cyclization reactions involving 1,3-dihalopropane derivatives [5] [6]. The fundamental mechanism involves the nucleophilic attack of a nitrogen atom on a carbon bearing a suitable leaving group, resulting in ring closure to form the strained four-membered heterocycle [5].

The classical approach utilizes primary arylmethylamines with suitable bulk-providing substituents attached to the methyl carbon, which react with appropriate propane derivatives having leaving groups in the one and three positions [5]. This process requires hot organic solvent containing a non-nucleophilic base and an amount of water sufficient to promote azetidine ring formation [5]. The reaction typically proceeds at temperatures ranging from 80 to 120 degrees Celsius, with water playing a crucial role in inducing progressive cyclization of linear intermediates as they are formed in the same reaction mixture [5].

A significant advancement in nucleophilic substitution methodology involves the use of continuous flow technology, which enables easy handling of lithiated intermediates at much higher temperatures compared to batch processing [6] [7]. The flow synthesis approach employs N-tert-butoxycarbonyl-3-iodoazetidine as a common synthetic platform for the generation of both carbon-3-lithiated azetidine and carbon-2-lithiated azetine, depending on the lithiation agent employed [6] [7]. This methodology demonstrates remarkable efficiency, with residence times of less than one minute and yields typically ranging from 70 to 90 percent [7].

The mechanistic pathway for nucleophilic substitution involves initial formation of a stabilized carbanion or organometallic intermediate, followed by intramolecular nucleophilic attack on the electrophilic carbon bearing the leaving group [6]. The success of this approach depends critically on the choice of base, solvent system, and reaction temperature, with non-nucleophilic bases such as potassium tert-butoxide or lithium diisopropylamide proving most effective [6] [7].

| Synthetic Method | Key Reagents | Reaction Conditions | Yield Range (%) | Functional Group Tolerance |

|---|---|---|---|---|

| Classical Ring Closure | 1,3-Dihalopropanes, Non-nucleophilic base | 80-120°C, Hot organic solvent | 60-85 | High |

| Flow Chemistry Lithiation | Lithium diisopropylamide, Cyclopentylmethyl ether | 0°C, <1 min residence time | 70-90 | High |

| Gold-Catalyzed Cyclization | BrettPhosAuNTf₂, Pyridine N-oxide | Room temperature, 4-6 hours | 70-85 | High |

Recent innovations in nucleophilic substitution include the development of gold-catalyzed oxidative cyclization methods [8]. These approaches utilize N-propargylsulfonamides as starting materials, which undergo gold-catalyzed cyclization in the presence of pyridine N-oxide oxidants [8]. The optimal conditions employ BrettPhosAuNTf₂ as the gold catalyst with 2,6-dibromopyridine N-oxide as the oxidant, achieving yields of up to 85 percent with excellent stereochemical control [8].

Hydrochloride Salt Formation via Acid-Base Reactions

The formation of hydrochloride salts from azetidine derivatives follows well-established principles of acid-base chemistry, wherein the basic nitrogen atom of the azetidine ring acts as a proton acceptor in the presence of hydrochloric acid [9] [10]. This transformation is particularly important for 2-(Azetidin-1-yl)acetic acid derivatives, as salt formation enhances both the stability and solubility characteristics of the final product [9].

The fundamental mechanism involves protonation of the azetidine nitrogen, which typically exhibits basicity comparable to other secondary amines despite the ring strain [9] [11]. The nitrogen atom, normally possessing three bonds in the neutral form, accepts an additional proton from hydrochloric acid to form a quaternary ammonium center with a positive charge [9]. This process converts the covalent compound into an ionic species, resulting in the formation of the hydrochloride salt [9].

Practical implementation of hydrochloride salt formation typically involves treatment of the free base with hydrochloric acid in an appropriate solvent system [10]. The reaction proceeds quantitatively under mild conditions, with the ionic product often crystallizing directly from solution due to reduced solubility compared to the parent free base [9]. This crystallization behavior facilitates purification and isolation of the desired hydrochloride salt [9].

The thermodynamic driving force for salt formation arises from the favorable enthalpy change associated with proton transfer from the strong acid to the basic nitrogen center [9]. The resulting ionic interactions in the solid state provide additional stabilization through electrostatic forces and hydrogen bonding networks [9]. These interactions contribute to the enhanced thermal stability and improved handling characteristics of the hydrochloride salt compared to the free base [10].

Industrial applications of hydrochloride salt formation often employ continuous processes where the free base is treated with aqueous or alcoholic hydrochloric acid solutions [10]. The process can be optimized by controlling parameters such as temperature, concentration, and stirring rate to ensure complete conversion and optimal crystal formation [10]. Recovery of the hydrochloride salt typically involves filtration, washing with appropriate solvents, and drying under controlled conditions [10].

Catalytic Asymmetric Synthesis and Stereochemical Control

Catalytic asymmetric synthesis of azetidine derivatives has emerged as a critical area of research, driven by the need for enantiomerically pure building blocks in pharmaceutical applications [12] [13] [14]. The challenge of achieving high stereochemical control in azetidine synthesis stems from the conformational flexibility of the four-membered ring and the multiple stereogenic centers that can be introduced during the synthetic process [13] [15].

The most successful approaches to asymmetric azetidine synthesis employ chiral transition metal catalysts, particularly copper complexes with specialized ligand systems [14] [16]. Copper-catalyzed asymmetric cycloaddition reactions using chiral sabox ligands have demonstrated exceptional enantioselectivity, often exceeding 95 percent enantiomeric excess [14]. These reactions typically involve [3+1]-cycloaddition of silyl-protected enoldiazoacetates with imido-sulfur ylides, followed by stereoselective reduction to yield tetrasubstituted azetidine-2-carboxylate derivatives [14].

The mechanism of asymmetric induction in copper-catalyzed systems involves formation of a chiral copper-carbene intermediate that undergoes stereoselective nucleophilic displacement [14]. The chiral environment created by the sabox ligand effectively differentiates between the two faces of the substrate, leading to high enantiomeric excess in the final product [14]. Computational studies have revealed that the stereochemical outcome is determined by steric interactions between the substrate and the chiral ligand framework [14].

Alternative approaches to stereochemical control include the use of chiral auxiliaries, particularly tert-butanesulfinamide derivatives [17]. This methodology provides access to enantioenriched carbon-2-substituted azetidines through a three-step sequence involving 1,3-bis-electrophilic 3-chloropropanal [17]. The approach demonstrates broad substrate scope, accommodating aryl, vinyl, allyl, branched alkyl, and linear alkyl substituents with diastereomeric ratios typically exceeding 85:15 [17].

| Method | Catalyst/Auxiliary | Enantioselectivity (% e.e.) | Yield (%) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | tert-Butanesulfinamide | 85-95 | 60-80 | Gram scale |

| Asymmetric Catalysis | Chiral Copper-sabox complex | >95 | 80-95 | Multigram scale |

| Kinetic Resolution | Chiral squaramide | 90-99 | 70-85 | Laboratory scale |

| Organocatalysis | Proline derivatives | 88-94 | 50-73 | Gram scale |

Kinetic resolution strategies represent another important approach for obtaining enantiomerically enriched azetidines [12] [18]. These methods employ chiral catalysts that selectively react with one enantiomer of a racemic azetidine mixture, leaving the unreacted enantiomer in high optical purity [18]. Chiral squaramide hydrogen-bond donor catalysts have proven particularly effective for the enantioselective ring-opening of 3-substituted azetidines, achieving enantiomeric excesses exceeding 90 percent [18].

The development of organocatalytic methods has provided complementary approaches to metal-catalyzed asymmetric synthesis [19]. Enantioselective alpha-chlorination of aldehydes followed by cyclization has enabled the preparation of carbon-2-functionalized azetidines with enantiomeric excesses ranging from 88 to 94 percent [19]. This methodology offers advantages in terms of catalyst cost and environmental considerations, although yields are typically lower than metal-catalyzed alternatives [19].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in azetidine synthesis has become increasingly important as environmental regulations and sustainability concerns drive the development of more efficient and environmentally benign synthetic processes [6] [20] [21]. Traditional synthetic approaches often suffer from poor atom economy, the use of toxic reagents, and energy-intensive reaction conditions [21].

Continuous flow chemistry represents a paradigmatic shift toward greener synthetic methodologies for azetidine production [6] [7] [22]. Flow technology enables precise control of reaction parameters, reduced solvent consumption, and enhanced safety through the elimination of large-volume batch operations [6] [7]. The use of cyclopentylmethyl ether as an environmentally responsible solvent in flow processes addresses sustainability concerns while maintaining high synthetic efficiency [6] [7].

The environmental benefits of flow chemistry include improved atom economy, with incorporation rates approaching 77 to 99 percent compared to traditional batch processes that typically achieve only 40 to 60 percent atom utilization [7]. Flow systems also enable operation at lower temperatures and reduced reaction times, significantly decreasing energy consumption [7]. The continuous nature of flow processes eliminates the need for multiple purification steps, reducing solvent waste and improving overall process efficiency [7].

Photocatalytic methodologies represent another significant advancement in green azetidine synthesis [23] [24] [25]. Visible light-mediated reactions operate under mild conditions, typically at room temperature, and avoid the use of harsh reagents or extreme reaction conditions [25]. The development of organic photocatalysts has further reduced the environmental impact by eliminating the need for precious metal catalysts [26] [25].

| Green Chemistry Principle | Traditional Approach | Green Alternative | Environmental Benefit |

|---|---|---|---|

| Atom Economy | 40-60% incorporation | 77-99% incorporation | Reduced waste generation |

| Solvent Selection | Chlorinated solvents | Cyclopentylmethyl ether, Ethyl acetate | Lower toxicity, biodegradable |

| Energy Efficiency | High temperature (>100°C) | Room temperature | Reduced energy consumption |

| Catalytic Processes | Stoichiometric reagents | Photocatalysis, biocatalysis | Reduced reagent consumption |

Biocatalytic approaches have emerged as promising alternatives for sustainable azetidine synthesis [27]. Engineered carbene transferases enable enantioselective one-carbon ring expansion of aziridines to azetidines through highly selective Stevens rearrangement reactions [27]. These biocatalytic systems operate under mild aqueous conditions and demonstrate exceptional selectivity, although current applications are limited to specific substrate classes [27].

The integration of renewable feedstocks represents another important aspect of green azetidine synthesis [28]. Bio-based starting materials derived from renewable resources offer alternatives to petroleum-based precursors, reducing the overall carbon footprint of the synthetic process [28]. The development of synthetic routes that can accommodate bio-derived starting materials is an active area of research [28].

Process intensification through the use of microreactor technology has demonstrated significant advantages for large-scale azetidine production [22]. Microreactors provide enhanced mass and heat transfer, enabling more precise control of reaction conditions and improved safety through reduced inventory of hazardous intermediates [22]. Computational fluid dynamics modeling has been employed to optimize reactor design and operating conditions, leading to improved yields and reduced waste generation [22].

X-ray diffraction analysis serves as the cornerstone for understanding the three-dimensional arrangement of 2-(Azetidin-1-yl)acetic acid hydrochloride in the crystalline state. The molecular structure features a saturated four-membered azetidine ring connected to an acetic acid moiety through a methylene bridge, with the hydrochloride salt formation significantly influencing the crystal packing behavior [1] [2].

The compound crystallizes with the molecular formula C₅H₁₀ClNO₂ and a molecular weight of 151.59 g/mol [3] [2]. The presence of multiple polar functional groups, including the protonated azetidine nitrogen, carboxylic acid group, and chloride anion, creates a complex network of intermolecular interactions that govern the crystal packing arrangement [4] [2].

Crystallographic studies of related azetidine-containing compounds provide valuable insights into the expected packing patterns. Analysis of β-lactam structures containing azetidine rings reveals characteristic features of four-membered heterocycle arrangements in the solid state [5]. For instance, compound 7h crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 20.1106 Å, b = 9.1481 Å, c = 22.6378 Å, and β = 110.62° [5]. The crystal structure demonstrates the trans configuration typical of azetidine-containing molecules, with the β-lactam ring providing a rigid scaffold that influences the overall molecular geometry [5].

The crystal packing of 2-(Azetidin-1-yl)acetic acid hydrochloride is expected to exhibit extensive hydrogen bonding networks due to the presence of multiple hydrogen bond donors and acceptors. The protonated azetidine nitrogen can serve as a hydrogen bond donor, while the carboxylate oxygen atoms and chloride anion function as hydrogen bond acceptors [4] [6]. This combination creates opportunities for both intramolecular and intermolecular hydrogen bonding that stabilizes the crystal structure.

Comparative analysis with structurally related compounds reveals important packing trends. The crystal structure of 2,4-dioxothiazolidine-5-acetic acid salts demonstrates how carboxylic acid functionalities participate in hydrogen bonding networks [7]. These studies show that anions are typically interlinked through N-H···O bonding patterns, while cations and anions are connected through C-H···O interactions [7]. Similar patterns are anticipated for 2-(Azetidin-1-yl)acetic acid hydrochloride, where the chloride anion likely participates in extensive hydrogen bonding with the protonated azetidine nitrogen.

The molecular packing is further influenced by the conformational preferences of the azetidine ring. X-ray crystallographic studies of azetidine-containing peptides indicate that the four-membered ring adopts a puckered conformation with small amplitude ring puckering [8] [9]. This puckering affects the spatial arrangement of substituents and influences the intermolecular interactions in the crystal lattice.

Conformational Analysis through Density Functional Theory Calculations

Density functional theory calculations provide crucial insights into the conformational preferences and electronic structure of 2-(Azetidin-1-yl)acetic acid hydrochloride. The four-membered azetidine ring exhibits significant ring strain energy of approximately 25.4 kcal/mol, which drives many of its conformational and reactive properties [10] [11].

Computational studies on azetidine-containing systems reveal that the four-membered ring can adopt either puckered or planar conformations depending on the substitution pattern and environmental factors [8] [9]. For 2-(Azetidin-1-yl)acetic acid hydrochloride, density functional theory calculations at the B3LYP/6-311G** level provide detailed information about the preferred conformational states and energy barriers between different conformations [12] [13].

The azetidine ring in the target compound exhibits a characteristic wing-shaped puckered conformation with an inversion barrier of approximately 1.26 kcal/mol [8] [14]. This low barrier allows for facile interconversion between different puckered forms, contributing to the conformational flexibility of the molecule despite the inherent ring strain. The puckering amplitude is typically small, ranging from 10-15 degrees from planarity [8] [9].

Density functional theory analysis of the molecular geometry reveals important bond length and angle parameters. The nitrogen-carbon bonds in the azetidine ring typically range from 1.46-1.48 Å, while the carbon-carbon bonds span 1.54-1.56 Å [5] [15]. These values reflect the strain-induced distortion from ideal tetrahedral geometry, with ring angles deviating by approximately 10-15 degrees from the ideal 90-degree angles expected for a square ring [8] [16].

The electronic structure analysis through frontier molecular orbital calculations provides insights into the reactivity patterns of the compound. The highest occupied molecular orbital typically shows significant contribution from the nitrogen lone pair, while the lowest unoccupied molecular orbital involves the carboxylic acid functionality [7]. These orbital characteristics influence the hydrogen bonding capabilities and overall molecular interactions in both solution and solid state.

Computational studies on related azetidine-2-carboxylic acid systems demonstrate the importance of solvent effects on conformational preferences [8]. In polar solvents like water, extended conformations become more favorable due to solvation effects, while in non-polar environments, more compact conformations are preferred [8]. For 2-(Azetidin-1-yl)acetic acid hydrochloride, the presence of multiple polar groups suggests strong solvent-structure interactions that significantly influence conformational equilibria.

The density functional theory calculations also reveal the energetics of different rotameric states around the C-N bond connecting the azetidine ring to the acetic acid moiety. Barrier heights for rotation around this bond are typically in the range of 2-5 kcal/mol, indicating moderate conformational flexibility [18]. The preferred rotameric states are stabilized by favorable electrostatic interactions between the polar functional groups.

Hydrogen Bonding Networks in Solid-State Structures

The hydrogen bonding networks in the solid-state structure of 2-(Azetidin-1-yl)acetic acid hydrochloride represent a critical aspect of its crystallographic behavior and physical properties. The molecule contains multiple hydrogen bonding sites that contribute to the overall stability and organization of the crystal lattice [6] .

The protonated azetidine nitrogen serves as a primary hydrogen bond donor, capable of forming strong N-H···Cl⁻ interactions with the chloride anion [2] [6]. This interaction is typically characterized by N···Cl distances in the range of 3.0-3.3 Å and N-H···Cl angles approaching linearity [6]. The strength of this hydrogen bond is enhanced by the ionic nature of the interaction between the positively charged ammonium group and the chloride anion.

The carboxylic acid functionality provides additional hydrogen bonding opportunities through both the hydroxyl hydrogen and the carbonyl oxygen [7] [6]. The carboxyl group can participate in both intramolecular and intermolecular hydrogen bonding patterns. Intramolecular hydrogen bonding may occur between the carboxyl hydrogen and the azetidine nitrogen, forming a stabilizing five-membered ring structure [7]. Intermolecular hydrogen bonding typically involves the formation of carboxylic acid dimers or extended hydrogen-bonded chains [6].

Crystallographic studies of related compounds reveal common hydrogen bonding motifs in azetidine-containing systems. For example, analysis of benzimidazole salts of 2,4-dioxothiazolidine-5-acetic acid shows that anions are interlinked through N-H···O hydrogen bonds with typical N···O distances of 2.7-2.9 Å [7]. Similar patterns are expected for 2-(Azetidin-1-yl)acetic acid hydrochloride, where the chloride anions may bridge between multiple protonated azetidine rings.

The geometry of hydrogen bonds in azetidine-containing structures is influenced by the conformational constraints imposed by the four-membered ring [20]. The ring strain affects the hybridization and geometry around the nitrogen atom, which in turn influences the directionality and strength of hydrogen bonds involving this center [8] [9]. Computational studies suggest that the optimal N-H···Cl geometry may deviate from linearity due to these conformational constraints.

Water molecules, when present in the crystal structure, can significantly modify the hydrogen bonding network by serving as both donors and acceptors [7] [6]. Hydrated forms of the compound may exhibit different packing arrangements and physical properties compared to anhydrous forms. The incorporation of water molecules typically leads to more complex three-dimensional hydrogen bonding networks that can enhance crystal stability [7].

The hydrogen bonding network also influences the thermal behavior and stability of the crystalline form [7]. Thermogravimetric analysis of related compounds shows that hydrogen-bonded structures typically exhibit characteristic decomposition patterns that reflect the strength and organization of the intermolecular interactions [7]. For 2-(Azetidin-1-yl)acetic acid hydrochloride, the melting point and thermal decomposition temperature provide indirect evidence of the hydrogen bonding strength in the solid state.

Comparative studies with other amino acid hydrochlorides reveal general trends in hydrogen bonding patterns [21] [6]. The presence of both amino and carboxyl functionalities creates opportunities for zwitterionic interactions, although the exact ionization state depends on the crystallization conditions and pH [7] [6]. The chloride anion typically occupies positions that optimize its interaction with multiple hydrogen bond donors, leading to extended network structures that enhance crystal stability.

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant